molecular formula C8H5F3N4 B12999958 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine CAS No. 2089333-95-7

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B12999958
CAS No.: 2089333-95-7
M. Wt: 214.15 g/mol
InChI Key: MUUHIQPZJBPEJC-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrido[3,2-d]pyrimidine core, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine typically involves multi-step processes starting from readily available precursors. One common synthetic route includes the following steps :

    Acylation: Ethyl 2-amino-6-(trifluoromethyl)nicotinate is acylated to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrido[3,2-d]pyrimidine core.

    Chlorination: The cyclized product is chlorinated to introduce a chloro group.

    Hydrazine Reaction: The chlorinated compound reacts with hydrazine hydrate to form the desired this compound.

Industrial production methods often involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

2089333-95-7

Molecular Formula

C8H5F3N4

Molecular Weight

214.15 g/mol

IUPAC Name

6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)5-2-1-4-6(15-5)7(12)14-3-13-4/h1-3H,(H2,12,13,14)

InChI Key

MUUHIQPZJBPEJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CN=C2N)C(F)(F)F

Origin of Product

United States

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